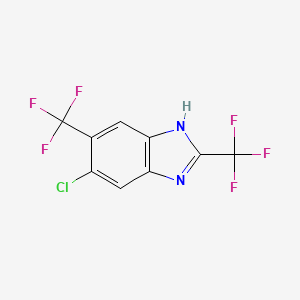

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole (5-Cl-2,6-Tf-BD) is a heterocyclic compound belonging to the class of benzodiazepines. It was first synthesized in the late 1990s and has since become a widely studied compound due to its unique properties. 5-Cl-2,6-Tf-BD has been found to possess properties such as anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. It has also been used in the synthesis of various other compounds, such as azoles and quinolines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

5-Chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is used in the synthesis of various chemical compounds. For instance, new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared using similar chloro and nitro compounds. These derivatives undergo nucleophilic substitution reactions, introducing N- and S-containing groups into the benzene ring, and are utilized in heterocyclic chemistry for the synthesis of fluorine-containing derivatives of benzothiazole N-oxide (Sipyagin et al., 2004).

Antimicrobial Properties

Benzimidazole derivatives, synthesized using this compound, have shown strong antibacterial and antifungal properties, comparable or even superior to certain reference drugs. These derivatives also demonstrate effective interaction with calf thymus DNA, suggesting a mechanism that blocks DNA replication to exert antimicrobial activity (Zhang et al., 2014).

Pesticide Synthesis

In the field of agriculture, this compound is instrumental in the synthesis of novel pesticides. For example, the compound bistrifluron, known for its potent growth-retarding activity against pests, is prepared using a derivative of this compound (Liu An-chan, 2015).

Gas Permeability Applications

In material science, derivatives of this compound are used in the synthesis of polymers with unique gas permeability properties. These polymers exhibit larger gas permeability and diffusion coefficients compared to those without fluorine pendant groups, attributed to the effect of the CF3 groups in the structure (Vargas et al., 2007).

Polyimide Production

The compound plays a role in the creation of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines. These polyimides exhibit good thermal stability and are used in various high-performance materials due to their inherent viscosity, solubility, and thermal properties (Bu et al., 2011).

Propiedades

IUPAC Name |

5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOJSIVIOZWJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)

![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)